

An In-depth Technical Guide to the Structure and Chemical Properties of TMCB

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Compound of Interest

Compound Name: TMCB

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For Researchers, Scientists, and Drug Development Professionals

Introduction

TMCB, chemically known as 2-(4,5,6,7-Tetrabromo-2-(dimethylamino)-1H-benzo[d]imidazol-1-yl)acetic acid, is a potent small molecule inhibitor with significant implications for cellular signaling research and therapeutic development. It has been identified as a dual-kinase inhibitor, concurrently targeting Casein Kinase 2 (CK2) and Extracellular signal-Regulated Kinase 8 (ERK8)[1]. This dual specificity, coupled with its distinct chemical structure, makes **TMCB** a valuable tool for dissecting complex signaling networks and a potential lead compound for novel therapeutic strategies. This technical guide provides a comprehensive overview of the structure, chemical properties, and biological activities of **TMCB**, including detailed insights into its mechanism of action and the signaling pathways it modulates.

Chemical Structure and Properties

The unique chemical scaffold of **TMCB**, a tetrabrominated benzimidazole derivative, is central to its biological activity. The four bromine atoms contribute to its molecular weight and create a specific steric and electronic profile that influences its binding to kinase targets.

Property	Value	Reference
Chemical Name	2-(4,5,6,7-Tetrabromo-2-(dimethylamino)-1H-benzo[d]imidazol-1-yl)acetic acid	[1]
Molecular Formula	C11H9Br4N3O2	[1]
Molecular Weight	534.82 g/mol	[1]
CAS Number	905105-89-7	[1]
Purity	≥98%	[1]
Solubility	Soluble to 25 mM in DMSO	[1]
Appearance	Solid	
Storage	Store at room temperature	[1]

Biological Activity and Data Presentation

TMCB exhibits potent inhibitory activity against both CK2 and ERK8, with equal efficacy. Its selectivity has been profiled against other kinases, demonstrating a preference for CK2 over other related enzymes.

Table 1: In Vitro Kinase Inhibition Profile of **TMCB**

Target Kinase	IC50 (μM)	Ki (μM)	Reference
Casein Kinase 2 (CK2)	0.50	0.25	[1]
Extracellular signal-Regulated Kinase 8 (ERK8)	0.50	Not Reported	[1]
PIM1	Not Reported	8.65	[1]
DYRK1a	Not Reported	11.90	[1]
HIPK2	Not Reported	15.25	[1]

Experimental Protocols

Synthesis of 2-(4,5,6,7-Tetrabromo-2-(dimethylamino)-1H-benzo[d]imidazol-1-yl)acetic acid (TMCB)

A detailed, publicly available, step-by-step protocol for the specific synthesis of **TMCB** could not be identified in the reviewed literature. However, the synthesis of similar benzimidazole derivatives typically involves the condensation of a substituted o-phenylenediamine with a carboxylic acid or its derivative, followed by N-alkylation. A plausible general synthetic approach would be the reaction of tetrabromo-N1,N1-dimethylbenzene-1,2-diamine with a suitable two-carbon synthon to introduce the acetic acid moiety.

In Vitro Kinase Inhibition Assay (General Protocol for IC50 and Ki Determination)

The inhibitory activity of **TMCB** against CK2 and ERK8 is determined using in vitro kinase assays. While a specific protocol for **TMCB** has not been detailed, a general methodology is outlined below. This protocol is adaptable for various kinase-inhibitor pairs.

Objective: To determine the concentration of **TMCB** required to inhibit 50% of the kinase activity (IC50) and its binding affinity (Ki).

Materials:

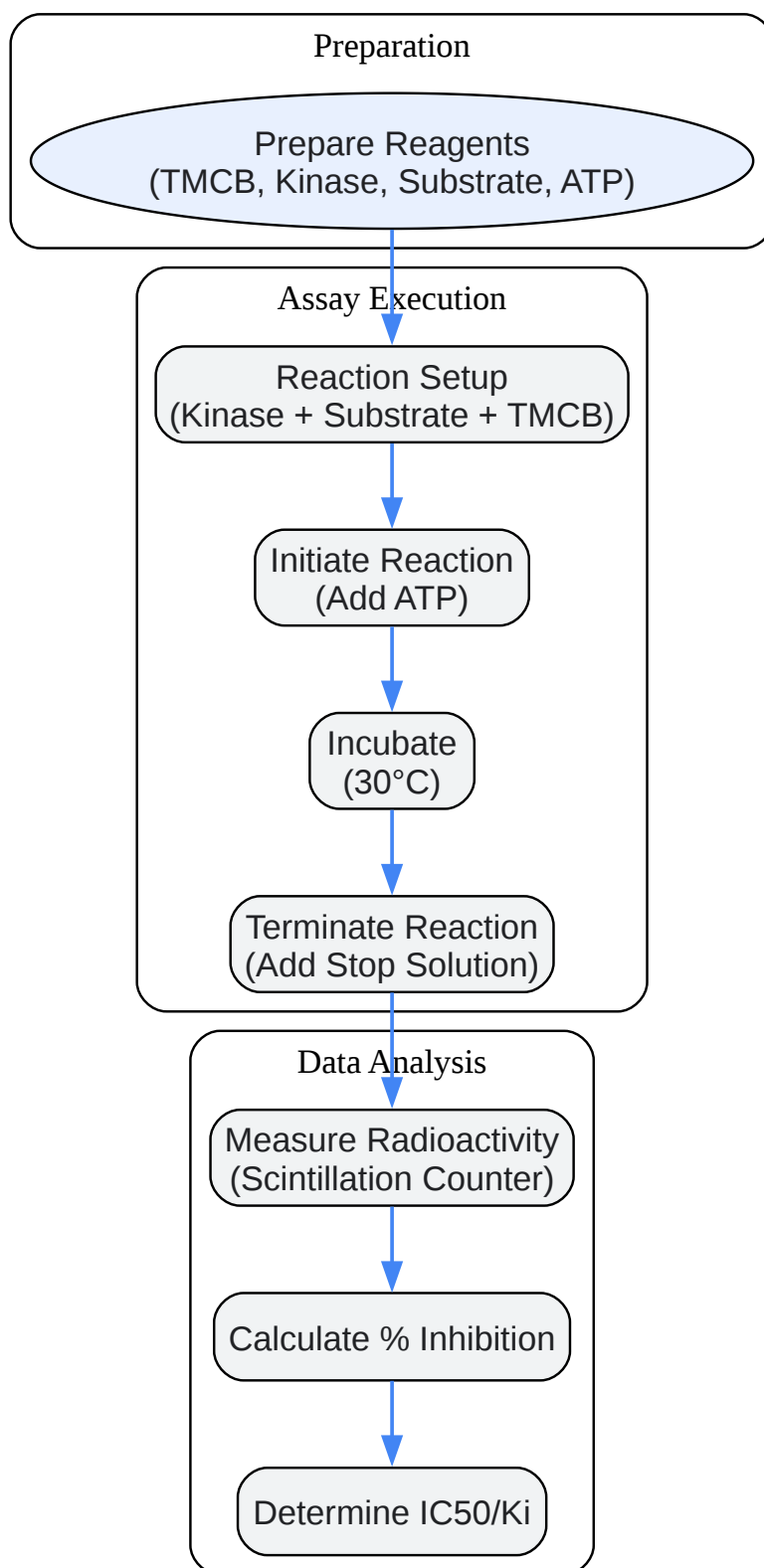
- Recombinant human CK2 or ERK8 enzyme
- Specific peptide substrate for the respective kinase
- ATP (Adenosine triphosphate), often radiolabeled (γ -32P-ATP or γ -33P-ATP)
- **TMCB** (dissolved in DMSO)
- Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
- Stop solution (e.g., phosphoric acid)
- 96-well filter plates or phosphocellulose paper
- Scintillation counter

Procedure:

- Preparation of Reagents: Prepare serial dilutions of **TMCB** in DMSO. Prepare the kinase, substrate, and ATP solutions in the kinase reaction buffer.
- Reaction Setup: In a 96-well plate, add the kinase, the specific peptide substrate, and the various concentrations of **TMCB**.
- Initiation of Reaction: Start the kinase reaction by adding ATP. The final reaction volume is typically 25-50 μ L.
- Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
- Termination of Reaction: Stop the reaction by adding a stop solution.
- Measurement of Kinase Activity: Spot the reaction mixture onto filter plates or phosphocellulose paper. Wash the filters extensively to remove unincorporated ATP. The amount of incorporated radiolabeled phosphate is quantified using a scintillation counter.

- Data Analysis:
 - IC50 Determination: Plot the percentage of kinase activity against the logarithm of the **TMCB** concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
 - Ki Determination: The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, which requires knowledge of the ATP concentration used in the assay and the Km of the kinase for ATP.

Workflow for Kinase Inhibition Assay



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Caption: Workflow for a typical in vitro kinase inhibition assay.

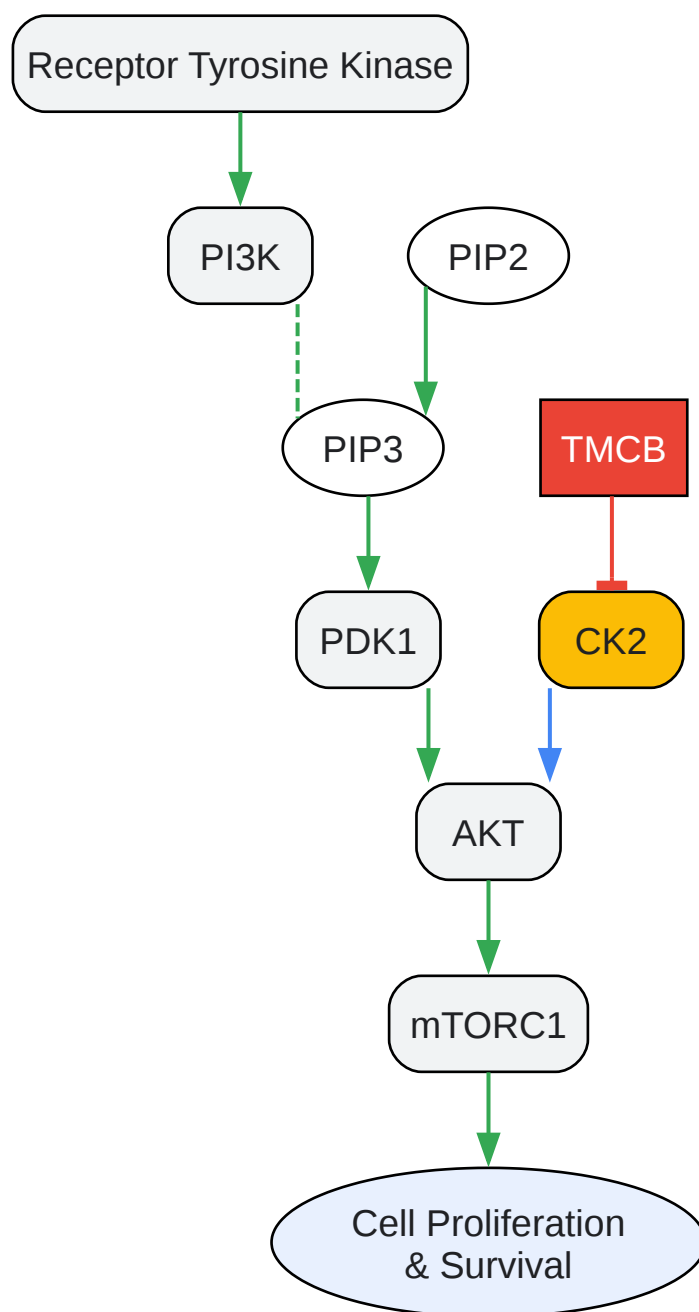
Signaling Pathways Modulated by TMCB

As a dual inhibitor of CK2 and ERK8, **TMCB** can influence a multitude of downstream signaling events critical for cell proliferation, survival, and differentiation.

Casein Kinase 2 (CK2) Signaling

CK2 is a constitutively active serine/threonine kinase that phosphorylates hundreds of substrates, thereby regulating various cellular processes. Its inhibition by **TMCB** can have profound effects on several key signaling pathways.

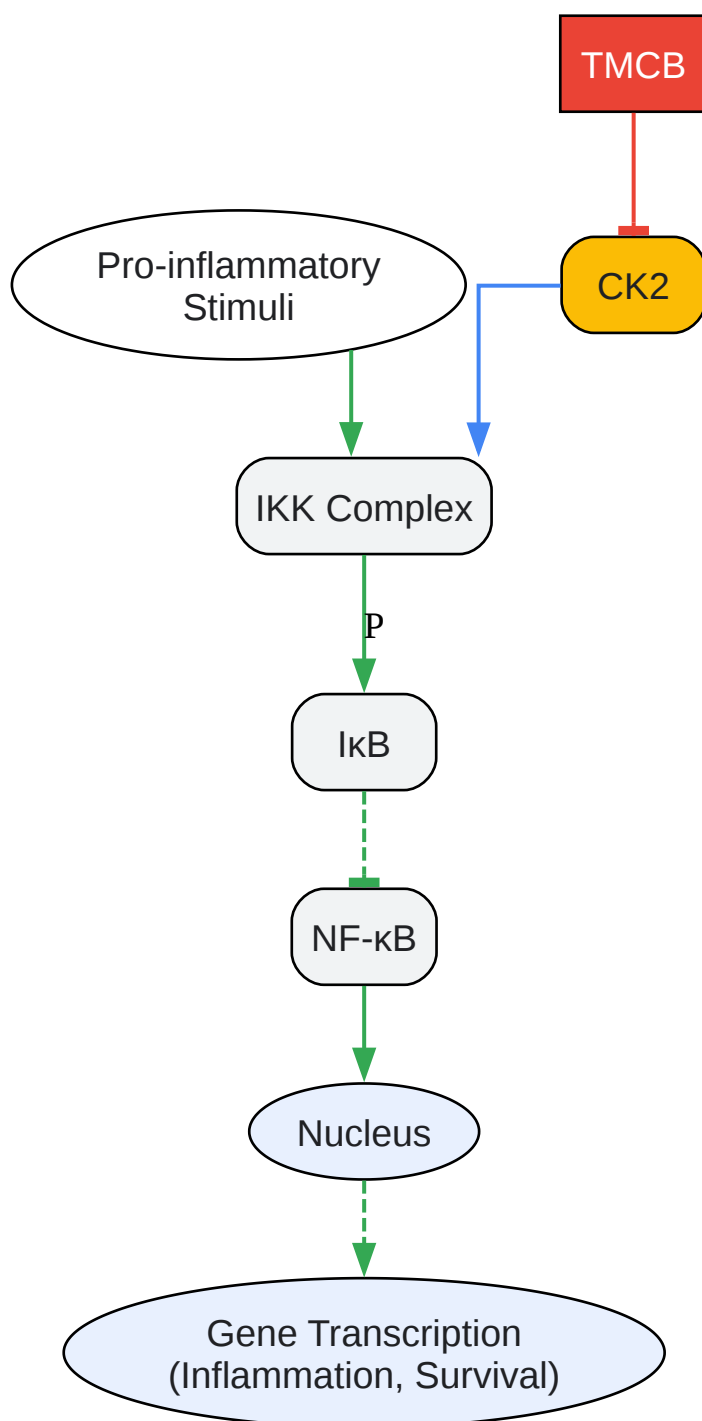
- **PI3K/AKT/mTOR Pathway:** CK2 is known to phosphorylate and activate Akt, a central node in the PI3K/AKT/mTOR pathway, which is crucial for cell survival and proliferation[2][3]. Inhibition of CK2 by **TMCB** would be expected to downregulate Akt activity.



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Caption: **TMCB**'s inhibitory effect on the PI3K/AKT/mTOR pathway via CK2.

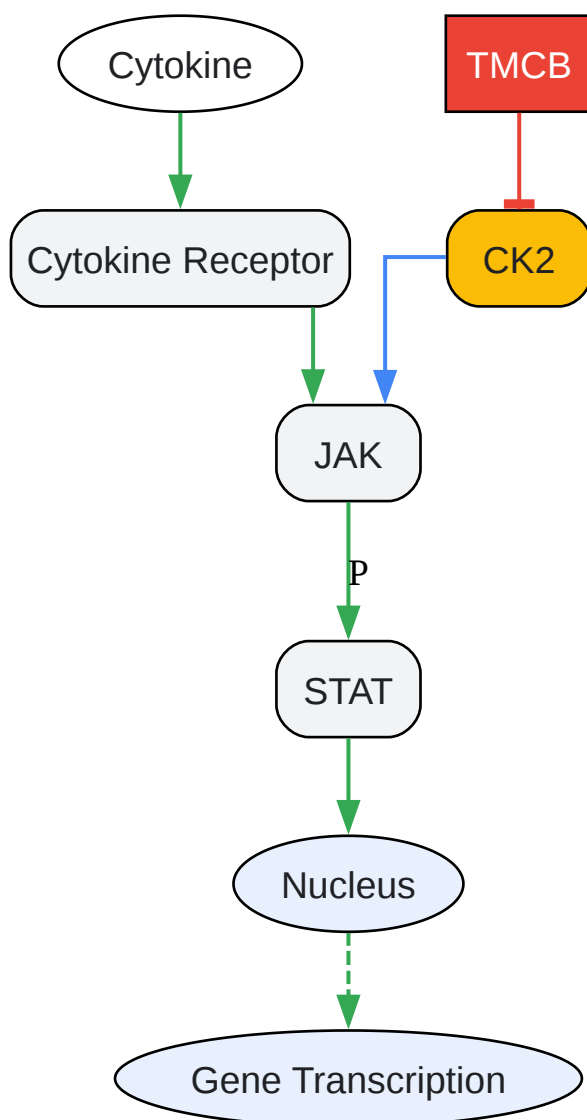
- NF- κ B Signaling: CK2 can phosphorylate I κ B, the inhibitor of NF- κ B, promoting its degradation and leading to the activation of NF- κ B, a key regulator of inflammation and cell survival[2]. **TMCB**, by inhibiting CK2, can suppress NF- κ B signaling.



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Caption: Inhibition of NF-κB signaling by **TMCB** through CK2.

- JAK/STAT Pathway: CK2 has been shown to phosphorylate and potentiate the activity of JAK and STAT proteins, which are critical for cytokine signaling[2]. Inhibition of CK2 by **TMCB** can therefore dampen the cellular response to various cytokines.

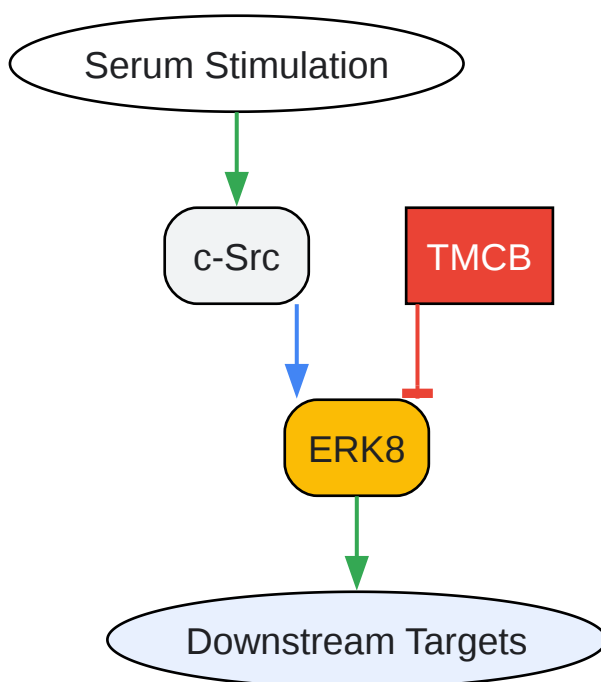


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Caption: **TMCB**-mediated inhibition of the JAK/STAT signaling pathway.

Extracellular signal-Regulated Kinase 8 (ERK8) Signaling

ERK8, also known as MAPK15, is a less-studied member of the MAPK family. Unlike the classical ERK1/2 pathway, ERK8 signaling is not dependent on MEK1/2. Its activation has been linked to Src-dependent pathways. Inhibition of ERK8 by **TMCB** can affect specific downstream processes.



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Caption: **TMCB** inhibits the Src-dependent activation of ERK8.

Conclusion

TMCB is a valuable chemical probe for studying the roles of CK2 and ERK8 in cellular signaling. Its dual inhibitory activity provides a unique opportunity to investigate the crosstalk and convergence of the signaling pathways regulated by these two kinases. The comprehensive data and pathway diagrams presented in this guide offer a solid foundation for researchers and drug development professionals to explore the full potential of **TMCB** in their respective fields. Further research into the synthesis and in vivo efficacy of **TMCB** and its analogs is warranted to translate its promising in vitro activity into novel therapeutic applications.

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